(3R,4R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride (3R,4R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride
Brand Name: Vulcanchem
CAS No.: 478518-55-7
VCID: VC21116660
InChI: InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4?,5-,6?;/m1./s1/i6+1;
SMILES: C(C1C(C(C(C(O1)O)N)O)O)O.Cl
Molecular Formula: C6H14ClNO5
Molecular Weight: 216.62 g/mol

(3R,4R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride

CAS No.: 478518-55-7

Cat. No.: VC21116660

Molecular Formula: C6H14ClNO5

Molecular Weight: 216.62 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride - 478518-55-7

Specification

CAS No. 478518-55-7
Molecular Formula C6H14ClNO5
Molecular Weight 216.62 g/mol
IUPAC Name (3R,4R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride
Standard InChI InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4?,5-,6?;/m1./s1/i6+1;
Standard InChI Key QKPLRMLTKYXDST-ZXGAALSNSA-N
Isomeric SMILES C([C@@H]1C([C@@H]([C@H]([13CH](O1)O)N)O)O)O.Cl
SMILES C(C1C(C(C(C(O1)O)N)O)O)O.Cl
Canonical SMILES C(C1C(C(C(C(O1)O)N)O)O)O.Cl

Introduction

Molecular Identity and Basic Properties

Chemical Identifiers

SynonymTypeSource
(3R,4R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochlorideIUPAC-basedPubChem
2-[15N]amino-2-deoxy-D-galactose hydrochlorideTraditional carbohydratePubChem
2-Amino-2-deoxy-D-galactose-15N HydrochlorideTraditional carbohydratePubChem
Amino-2-deoxy-D-galactose-15N hydrochlorideSimplifiedPubChem
(4xi)-2-Amino-2-deoxy-D-(1-13C)-xylo-hexopyranose--hydrogen chloride (1/1)AlternativePubChem

The variety of naming conventions reflects the compound's importance across different chemical disciplines and research areas.

Structural Characteristics

Stereochemistry and Configuration

The compound exhibits specific stereochemistry as indicated by its name, with R configurations at positions 3, 4, and 6 of the oxane ring . This stereochemical configuration is critical to its biological activity and chemical behavior. The structure features an amino group at the C-3 position, hydroxyl groups at the C-2, C-4, and C-5 positions, and a hydroxymethyl group at C-6, all with defined spatial orientations that determine its three-dimensional structure.

Structural Representation

The structural representations of this compound are encoded in several standard formats:

Representation TypeCodeSignificance
SMILESC([C@@H]1C(C@@HO)O)O.ClMachine-readable structure with stereochemistry
InChIInChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4?,5-,6?;/m1./s1/i6+1;Standardized structure representation
InChIKeyQKPLRMLTKYXDST-ZXGAALSNSA-NCondensed InChI for database searching

The stereochemical notations in these representations precisely define the three-dimensional arrangement of atoms in the molecule, which is essential for understanding its interactions with biological systems.

Parent Compound Relationship

This hydrochloride salt is derived from the parent compound (3R,4R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol (PubChem CID 16213408) . The parent compound lacks the hydrochloride component but maintains the same carbon skeleton and functional group arrangement. The salt formation generally impacts properties such as solubility, stability, and bioavailability.

Chemical and Physical Properties

Chemical Reactivity

The compound contains several reactive functional groups that define its chemical behavior:

  • The amino group at the C-3 position can participate in nucleophilic substitution reactions and can be acylated or alkylated.

  • The multiple hydroxyl groups can undergo esterification, etherification, or oxidation reactions.

  • The cyclic hemiacetal structure at C-1 allows for potential ring-opening reactions under acidic conditions.

These reactive sites make the compound versatile for chemical modifications and derivatizations in research settings.

Isotopic Features

The compound contains two isotopic modifications that are significant for research applications:

  • A carbon-13 (13C) isotope at position 2 of the oxane ring

  • A nitrogen-15 (15N) isotope in the amino group (based on some of the alternative names)

These stable isotope labels make the compound valuable for metabolic tracing studies, NMR spectroscopy investigations, and mass spectrometry analyses .

Synthesis and Preparation Methods

Purification and Characterization

After synthesis, compounds of this nature typically undergo rigorous purification procedures, which may include:

  • Crystallization techniques to obtain the pure hydrochloride salt

  • Chromatographic methods for separation from reaction byproducts

  • Characterization using spectroscopic techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm structure and isotopic enrichment

Analytical Methods for Identification

Spectroscopic Analysis

The identification and characterization of (3R,4R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride would typically involve several complementary spectroscopic techniques:

Analytical TechniqueExpected ObservationsSignificance
13C NMR SpectroscopyEnhanced signal at position 2Confirms 13C enrichment position
1H NMR SpectroscopyCoupling patterns reflecting stereochemistryValidates structural configuration
Mass SpectrometryMolecular ion at m/z 217 (M+)Confirms molecular weight and formula
IR SpectroscopyNH3+ stretching bands (≈3000 cm-1)Identifies amine hydrochloride salt

The presence of the 13C isotope at position 2 would create distinctive patterns in both 13C and 1H NMR spectra, making these techniques particularly valuable for confirmation of structure and isotopic enrichment.

Chromatographic Methods

For purity assessment and separation, chromatographic techniques are essential:

  • High-Performance Liquid Chromatography (HPLC) with appropriate detection methods

  • Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to increase volatility

  • Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment

Biological Significance and Applications

CompoundStructural DifferencesPotential Shared Properties
(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochlorideDifferent stereochemistry, no isotopic labelingSimilar chemical reactivity, potential applications in glucose metabolism research
(3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrolDifferent functional groups, shared 13C labelingSimilar spectroscopic characteristics due to 13C labeling, applications in metabolic studies

This comparison highlights how stereochemistry and functional group variations can influence biological activity while maintaining certain core properties related to the carbohydrate structure.

Research Status and Future Directions

Current Research Status

Based on the limited information available in the search results, this compound appears to be primarily a research tool rather than a well-studied therapeutic agent. Its registration in chemical databases such as PubChem indicates its relevance to chemical and biochemical research .

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